molecular formula C16H17ClN4OS B5710677 2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE

2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE

Cat. No.: B5710677
M. Wt: 348.9 g/mol
InChI Key: QGTLKTCUOZZBDR-UHFFFAOYSA-N
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Description

2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound that features a triazole ring, a cyclopropyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE typically involves multiple steps. One common route starts with the preparation of the triazole ring, followed by the introduction of the allyl and cyclopropyl groups. The final step involves the attachment of the chlorophenyl acetamide moiety. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons .

Scientific Research Applications

2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may also interfere with specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group, in particular, can enhance its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5-cyclopropyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4OS/c1-2-9-21-15(11-3-4-11)19-20-16(21)23-10-14(22)18-13-7-5-12(17)6-8-13/h2,5-8,11H,1,3-4,9-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTLKTCUOZZBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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